molecular formula C18H14ClNO3 B1276746 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 897560-16-6

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1276746
CAS No.: 897560-16-6
M. Wt: 327.8 g/mol
InChI Key: RVRKQSRUWLJSAG-UHFFFAOYSA-N
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Scientific Research Applications

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials . The reaction conditions often include acidic or basic catalysts and solvents like ethanol or acetic acid. Industrial production methods may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts .

Chemical Reactions Analysis

6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
  • 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

6-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRKQSRUWLJSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208350
Record name 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897560-16-6
Record name 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897560-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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